5-(Difluoromethyl)isoindoline hydrochloride

Description

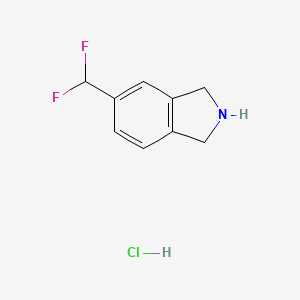

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(difluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-9(11)6-1-2-7-4-12-5-8(7)3-6;/h1-3,9,12H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIKQFYFYZNPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)isoindoline hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of a bromomethyl-substituted aromatic compound with primary amines (such as anilines or benzylamines) under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium carbonate, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)isoindoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Histone Deacetylase Inhibition

One of the most promising applications of 5-(Difluoromethyl)isoindoline hydrochloride is its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their ability to alter gene expression by modifying histone acetylation states. Research indicates that compounds similar to this compound can effectively inhibit HDAC11, which is implicated in various malignancies .

Case Study: HDAC Inhibitors in Cancer Treatment

- Study : A recent study demonstrated that novel isoindoline derivatives, including those containing difluoromethyl groups, exhibited enhanced selectivity and potency against specific HDACs compared to traditional inhibitors like Vorinostat .

- Results : The compounds showed reduced side effects and improved therapeutic indices in preclinical models, suggesting their viability for further development as anticancer agents.

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

2.1 Antimicrobial Agents

- Application : Researchers have utilized this compound to develop new antimicrobial agents that target resistant strains of bacteria.

- Findings : Initial screenings revealed that derivatives synthesized from this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Material Science

In addition to its pharmaceutical applications, this compound has been explored for use in material science, particularly in the development of organic electronic materials.

3.1 Organic Light Emitting Diodes (OLEDs)

- Research : Studies have indicated that incorporating 5-(Difluoromethyl)isoindoline derivatives into OLEDs can improve device efficiency due to their favorable electronic properties .

- Outcome : Devices fabricated with these compounds demonstrated enhanced brightness and stability compared to those made with conventional materials.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)isoindoline hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Isoindoline Derivatives

The substitution pattern and fluorine count significantly influence physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent | Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 5-(Difluoromethyl)isoindoline HCl | -CF2H | 5 | C9H10ClF2N | 213.64* | Not explicitly listed |

| 5-Fluoroisoindoline HCl | -F | 5 | C8H8ClFN | 173.62 | 685565-15-5 |

| 4-Fluoroisoindoline HCl | -F | 4 | C8H8ClFN | 173.62 | 924305-06-6 |

| 5-Methoxyindoline HCl | -OCH3 | 5 | C9H12ClNO | 201.65 | 4770-39-2 |

| 4-Iodoindoline HCl | -I | 4 | C8H9ClIN | 281.52 | 1187929-37-8 |

*Calculated based on formula C9H10ClF2N.

Key Observations :

- Electronic Effects : The difluoromethyl group in 5-(Difluoromethyl)isoindoline HCl exhibits stronger electron-withdrawing effects than a single fluorine, reducing the basicity of the isoindoline nitrogen. This enhances membrane permeability and stability in acidic environments .

- Metabolic Stability : Fluorinated analogs generally resist cytochrome P450-mediated oxidation better than methoxy or iodo derivatives, as seen in studies on similar scaffolds .

Pharmacological Comparison with Imidazoline I2 Receptor Ligands

Insights :

- The difluoromethyl group may enhance hydrophobic interactions with receptor pockets compared to chloro or methoxy groups, as fluorine’s high electronegativity strengthens dipole-dipole interactions .

Biological Activity

5-(Difluoromethyl)isoindoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2247103-60-0

- Molecular Formula : C9H8ClF2N

- Molecular Weight : 203.62 g/mol

The compound features a difluoromethyl group attached to the isoindoline structure, which is known to influence its biological properties significantly.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Target Enzymes : It has shown potential as an inhibitor of specific protein tyrosine phosphatases (PTPs), particularly Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1). Inhibition of SHP1 has implications in oncogenic signaling pathways, making this compound a candidate for anticancer therapies.

- Biochemical Pathways : The compound is involved in key signaling pathways that regulate cell proliferation and survival, particularly in cancerous cells. Its ability to modulate these pathways can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit notable anticancer effects. For instance:

- Case Study : In vitro studies have demonstrated that this compound inhibits the viability of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be approximately 116 μM for A549 and 140 μM for HeLa after 48 hours of treatment .

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| A549 | 116 | 48 hours |

| HeLa | 140 | 48 hours |

Neuroprotective Effects

Some studies suggest that isoindoline derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain.

- Inhibition Studies : The compound's derivatives have shown varying degrees of AChE inhibition, with some exhibiting IC50 values as low as 1.12 μM, indicating strong potential for treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its liquid state at room temperature. This property may enhance its bioavailability and distribution within biological systems.

Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits cytotoxic effects on cancer cells, it shows minimal toxicity to normal cells at therapeutic concentrations. This selectivity is crucial for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)isoindoline hydrochloride, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted benzene precursors followed by difluoromethylation. For example, isoindoline derivatives (e.g., 5-Indolinecarbaldehyde hydrochloride ) are synthesized via oxidation or alkylation of isoindole intermediates. Purity optimization may involve recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring by thin-layer chromatography (TLC). Process control strategies, such as adjusting reaction stoichiometry and temperature gradients, can minimize byproducts .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify structural features (e.g., difluoromethyl group at δ ~5.5–6.5 ppm for H) and aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHFN·HCl) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct solubility tests in buffered solutions (pH 3–10) using shake-flask methods. Stability studies involve accelerated degradation experiments (e.g., 40°C/75% relative humidity) monitored by HPLC. For example, isoindoline derivatives often exhibit hygroscopicity, requiring storage in desiccators under nitrogen .

Advanced Research Questions

Q. How can computational models predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Compare with analogs like 5-Fluoroisoindoline hydrochloride to assess fluorine’s electronic effects. Molecular docking studies may predict interactions with biological targets (e.g., enzymes) .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Apply a systematic framework:

- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) across independent labs.

- Dose-Response Analysis : Use Hill plots to distinguish between true activity and artifacts.

- Theoretical Alignment : Link results to established mechanisms (e.g., fluorine’s metabolic stability vs. steric effects) .

Q. What experimental designs elucidate the impact of the difluoromethyl group on pharmacological properties compared to other substituents (e.g., methyl or chloro)?

- Methodological Answer : Synthesize analogs (e.g., 5-Chloroisoindoline , 5-Fluoroisoindoline ) and compare:

- Pharmacokinetics : Microsomal stability assays (e.g., CYP450 metabolism).

- Thermodynamic Solubility : Use isothermal titration calorimetry (ITC).

- Crystallography : Analyze solid-state interactions via X-ray diffraction .

Q. How can degradation pathways of this compound be studied under oxidative and hydrolytic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.